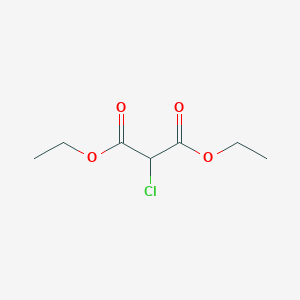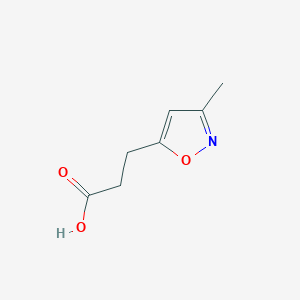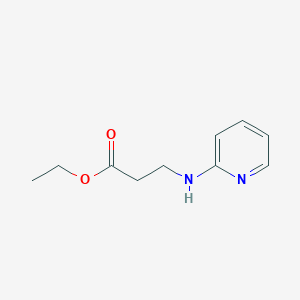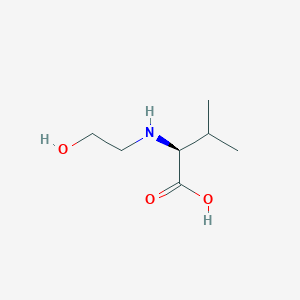
2-Amino-5,6-Dichlor-3,4-dihydrochinazolin-Hydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is a compound with the molecular formula C8H8BrCl2N3 . It is a metabolite of Anagrelide, which is primarily used in hematopoietic cell cultures . It has been found to bind at 5-HT3 serotonin receptors and displays antidepressant-like action .
Molecular Structure Analysis
The molecular structure of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide consists of a quinazoline core, which is a bicyclic compound, with two chlorine atoms attached at the 5th and 6th positions, and an amino group at the 2nd position .Physical and Chemical Properties Analysis
The molecular weight of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is 296.98 g/mol . It has 3 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a topological polar surface area of 50.4 Ų .Wissenschaftliche Forschungsanwendungen
Hämatologische Forschung
Diese Verbindung ist ein Hauptmetabolit in hämatopoetischen Zellkulturen . Es wird in der Erforschung der Blutbildung und -differenzierung eingesetzt, insbesondere um Krankheiten wie Leukämie und Anämie zu verstehen. Forscher nutzen es, um die Wege zu untersuchen, die die Hämatopoese regulieren, und um Behandlungen zu entwickeln, die die Produktion bestimmter Blutzellen stimulieren oder unterdrücken können.
Studien zum Arzneimittelstoffwechsel
Als Anagrelid-Metabolit spielt diese Verbindung eine zentrale Rolle in der Pharmakokinetik und im Arzneimittelstoffwechsel . Es hilft zu verstehen, wie Anagrelid, ein Medikament zur Behandlung von Thrombozythämie, im Körper abgebaut wird. Dieses Wissen ist entscheidend für die Optimierung der Dosierung und die Minimierung von Nebenwirkungen.
Pharmazeutische Referenzstandards
2-Amino-5,6-Dichlor-3,4-dihydrochinazolin-Hydrobromid: dient als Referenzstandard in der pharmazeutischen Forschung . Es wird für die Entwicklung analytischer Methoden, die Methodenvalidierung und die Qualitätskontrolle eingesetzt. Dies stellt die Konsistenz und Zuverlässigkeit pharmazeutischer Produkte sicher.
Entwicklung analytischer Methoden
Die Verbindung wird zur Entwicklung analytischer Methoden zum Nachweis und zur Quantifizierung chemischer Substanzen verwendet . Diese Methoden sind unerlässlich, um die Reinheit, Wirksamkeit und Sicherheit von Arzneimitteln zu gewährleisten.
Entwicklung innovativer Arzneimittelkandidaten
Es dient als Baustein bei der Entwicklung innovativer Arzneimittelkandidaten . Durch die Untersuchung seiner Wechselwirkungen und Wirkungen können Forscher neue Medikamente entwickeln, die auf bestimmte biologische Pfade abzielen.
Wirkmechanismus
Target of Action
It is identified as a metabolite of anagrelide , which is a drug used to treat essential thrombocytosis, a condition characterized by an excessive production of platelets in the bone marrow .
Mode of Action
As a metabolite of Anagrelide, it may share similar mechanisms, which involves the reduction of platelet production .
Biochemical Pathways
Given its association with Anagrelide, it may be involved in the regulation of megakaryocyte maturation and proliferation, thereby affecting platelet production .
Pharmacokinetics
As a metabolite, its bioavailability and pharmacokinetics are likely influenced by the metabolic processes that produce it from anagrelide .
Result of Action
As a metabolite of Anagrelide, it may contribute to the overall therapeutic effect of reducing platelet counts .
Action Environment
Factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity .
Biochemische Analyse
Biochemical Properties
2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide plays a crucial role in biochemical reactions, particularly in hematopoietic cell cultures where it is the major metabolite of Anagrelide . This compound interacts with various enzymes and proteins involved in platelet production and regulation. It inhibits the enzyme phosphodiesterase III (PDE3), which leads to an increase in cyclic adenosine monophosphate (cAMP) levels . Elevated cAMP levels result in the inhibition of platelet aggregation and a reduction in platelet count .
Cellular Effects
The effects of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide on various cell types and cellular processes are profound. In hematopoietic cells, this compound significantly reduces platelet production by inhibiting megakaryocyte maturation . It also affects cell signaling pathways by increasing cAMP levels, which in turn influences gene expression and cellular metabolism . The compound’s impact on cell function includes alterations in cell cycle progression and apoptosis, contributing to its therapeutic effects in reducing platelet count .
Molecular Mechanism
At the molecular level, 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide exerts its effects through several mechanisms. It binds to and inhibits PDE3, leading to increased cAMP levels . This elevation in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins involved in platelet aggregation and megakaryocyte maturation . Additionally, the compound may influence gene expression by modulating transcription factors that respond to cAMP levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function, such as platelet reduction, are sustained over time, although the degree of inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide vary with different dosages in animal models. At lower doses, the compound effectively reduces platelet count without significant adverse effects . At higher doses, it may cause toxic effects, including gastrointestinal disturbances and potential hepatotoxicity . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a role in its biotransformation, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed and distributed throughout the body, with a particular affinity for hematopoietic tissues . Its localization and accumulation in these tissues are critical for its therapeutic effects on platelet production .
Subcellular Localization
The subcellular localization of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PDE3 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting platelet production .
Eigenschaften
IUPAC Name |
5,6-dichloro-1,4-dihydroquinazolin-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3.BrH/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6;/h1-2H,3H2,(H3,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFQKLLDGWIZJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432647 |
Source


|
| Record name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327602-34-6 |
Source


|
| Record name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)



![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)



